N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a furan ring
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12-10-16(13(2)24-12)18(23)19-11-17(22)14-4-6-15(7-5-14)21-9-3-8-20-21/h3-10,17,22H,11H2,1-2H3,(H,19,23) |
InChI Key |
SSTUCFADGCMRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole-phenyl and furan moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.
Materials Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole and furan derivatives.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The phenyl and furan rings provide hydrophobic interactions, stabilizing the compound within the target site. This combination of interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.
N-{2-hydroxy-2-[4-(1H-thiazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide: Similar structure but with a thiazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The pyrazole ring, in particular, offers unique hydrogen bonding capabilities and electronic properties that differentiate it from similar compounds with other heterocyclic rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
